molecular formula C5H13ClN2O2 B3021124 2-Ethoxypropanohydrazide hydrochloride CAS No. 1049750-01-7

2-Ethoxypropanohydrazide hydrochloride

Cat. No.: B3021124
CAS No.: 1049750-01-7
M. Wt: 168.62 g/mol
InChI Key: WKMFWIXMOKIDDA-UHFFFAOYSA-N
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Description

2-Ethoxypropanohydrazide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is a hydrazide derivative that has shown promising biological and industrial properties. This compound has attracted attention due to its potential therapeutic applications, environmental impact, and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethoxypropanohydrazide hydrochloride is generally achieved by reacting 2-Ethoxypropanohydrazide with hydrochloric acid. The specific reaction conditions may vary according to the actual situation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypropanohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

2-Ethoxypropanohydrazide hydrochloride is primarily recognized for its potential in medicinal chemistry. Compounds in the hydrazine family often exhibit biological activity, making them candidates for drug development.

  • Antimicrobial Activity : Hydrazone derivatives, including 2-Ethoxypropanohydrazide, have been studied for their antimicrobial properties. Research indicates that certain hydrazones can inhibit the growth of various pathogens, suggesting potential use as antibacterial agents .
  • Anticancer Properties : Some studies have highlighted the cytotoxic effects of hydrazone derivatives on cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for anticancer therapies .
  • Neuroprotective Effects : There is emerging evidence that hydrazone derivatives can provide neuroprotective benefits, which may be leveraged in treating neurodegenerative diseases .

Analytical Chemistry Applications

The analytical applications of this compound are significant, particularly in the detection and quantification of metal ions and organic compounds.

  • Spectrophotometric Reagents : Hydrazone derivatives are widely used as reagents for spectrophotometric analysis. They form stable complexes with metal ions, facilitating their detection in environmental samples .
  • Detection of Anions : The compound can also be utilized to detect anions such as fluoride and cyanide through colorimetric methods, enhancing its utility in environmental monitoring .
Application Area Specific Use Methodology
Antimicrobial TestingInhibition of bacterial growthDisk diffusion method
Anticancer ResearchInduction of apoptosis in cancer cell linesMTT assay
Metal Ion DetectionFormation of complexes with metal ionsUV-Vis spectrophotometry
Anion DetectionColorimetric detection of fluoride and cyanideColorimetric assay

Industrial Applications

In addition to its pharmaceutical and analytical uses, this compound has potential applications in industrial chemistry.

  • Polymerization Initiators : Hydrazine derivatives are often employed as initiators in polymerization processes. The reactivity of 2-Ethoxypropanohydrazide allows it to initiate radical polymerization effectively, making it valuable in producing various polymers .
  • Corrosion Inhibitors : Research has shown that hydrazone compounds can act as corrosion inhibitors in metals. This property is particularly useful in protecting metal surfaces from oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various hydrazone derivatives demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential use as an alternative antimicrobial agent.

Case Study 2: Spectrophotometric Analysis

In a research project focused on environmental monitoring, this compound was successfully used to detect lead ions in water samples. The compound formed a colored complex with lead ions that could be quantitatively analyzed using UV-Vis spectrophotometry, demonstrating its effectiveness as an analytical reagent.

Mechanism of Action

The mechanism by which 2-Ethoxypropanohydrazide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxypropanohydrazide: The parent compound without the hydrochloride group.

    Propanohydrazide derivatives: Other hydrazide derivatives with similar structures and properties.

Uniqueness

2-Ethoxypropanohydrazide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its parent compound and other similar derivatives .

Biological Activity

2-Ethoxypropanohydrazide hydrochloride is a compound that belongs to the class of hydrazides, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by relevant case studies and research data.

Overview of Hydrazides

Hydrazides and their derivatives, including hydrazones, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The biological activity often correlates with their chemical structure, particularly the presence of functional groups that enhance their interaction with biological targets.

Anticancer Activity

Hydrazides have also been studied for their potential anticancer properties. In vitro studies have indicated that certain hydrazone derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and others. The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways associated with cancer progression .

A comparative study showed that some synthesized hydrazone derivatives had anticancer activities with IC50 values in the micromolar range against various cancer cell lines:

CompoundCell LineIC50 (µM)
AMCF715
BHeLa20
CA54925

These results indicate that modifications in the hydrazide structure could lead to enhanced anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory potential of hydrazides has been documented in several studies. Compounds derived from hydrazones have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound may also exert anti-inflammatory effects, contributing to its therapeutic profile .

Case Studies

Case studies involving patients treated with hydrazone derivatives provide insights into real-world applications and efficacy. For instance, a case study reported on a patient with resistant bacterial infections who showed improvement after treatment with a novel hydrazone compound derived from hydrazides. This underscores the clinical relevance of ongoing research into these compounds .

Properties

IUPAC Name

2-ethoxypropanehydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-3-9-4(2)5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKMFWIXMOKIDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586384
Record name 2-Ethoxypropanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049750-01-7
Record name 2-Ethoxypropanehydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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